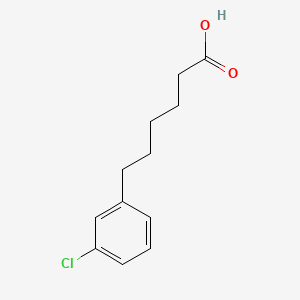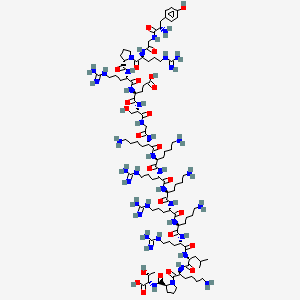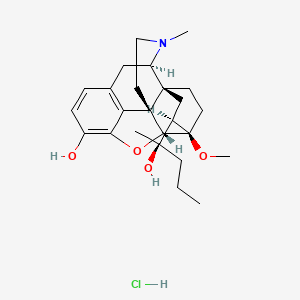
Dihydroetorphine hydrochloride
Übersicht
Beschreibung
Dihydroetorphine hydrochloride is a potent opioid analgesic used mainly in China . It is a semi-synthetic opioid and is several thousand times stronger than morphine . It is poorly absorbed when taken orally . Sublingual forms of dihydroetorphine are used in China at doses ranging from 20 to 40 μg repeated every 3–4 hours .
Synthesis Analysis
Dihydroetorphine can be synthesized from codeine . An improved process for the synthesis of etorphine and dihydroetorphine from codeine with an overall yield of 2.7% and 1.5% respectively is described .Molecular Structure Analysis
The molecular formula of Dihydroetorphine hydrochloride is C25H35NO4.ClH . The stereochemistry is absolute .Chemical Reactions Analysis
Dihydroetorphine was extracted from human blood and urine with dichloromethane and then derivatized with N-heptafluorobutyrylimidazole after concentration to dryness . A dihydroetorphine monoheptafluorobutyl derivative was formed which showed good behavior on GC-MS with electronic-impact ionization .Physical And Chemical Properties Analysis
The onset of the analgesic effect of DHE in rodents is rapid, 5 to 15 min after parenteral administration . The duration of action is short, the analgesic effect disappears within 120 min after administration . By oral administration much higher doses of DHE are required to produce analgesic effects .Wissenschaftliche Forschungsanwendungen
Monitoring in Biological Fluids : Dihydroetorphine hydrochloride, a powerful anesthetic and analgesic, can be monitored in biological fluids using GC-MS with selected ion monitoring. This method has been successfully used to detect dihydroetorphine hydrochloride in blood and urine from addicts and poisoned patients, indicating its utility in forensic and clinical toxicology (Luo et al., 1994).
Transdermal Delivery : Research on transdermal delivery systems for dihydroetorphine hydrochloride has been conducted to assess its effectiveness after topical application. This includes kinetic analysis of skin permeation and the in-vitro reservoir effect of skin, as well as the predictability of plasma concentration and analgesic effect following in-vivo transdermal application (Ohmori et al., 2000).
Detoxification of Heroin Addiction : Clinical investigations have shown that dihydroetorphine hydrochloride is effective in detoxifying heroin addiction. It has a fast onset of action and can quickly alleviate abstinence symptoms with a high effective rate of detoxification. It also does not cause dependence if a gradual reduced program is followed (Shu, 1992).
Reinforcing Effects in Rats : Studies have explored the reinforcing potency of dihydroetorphine in rats, comparing it to other opioids like fentanyl, heroin, and morphine. This research is significant for assessing the abuse potential of dihydroetorphine, given its high potency in maintaining self-administration in animals (Martin et al., 1997).
Analgesia and Detoxification : Dihydroetorphine is noted for its successful use as an analgesic in clinical practice and for substitution therapy in opiate detoxification. Its quick onset and thorough control of abstinence symptoms make it an important substance in addiction treatment and pain management (Qin Bo-Yi, 1996).
Effects on Intestinal Smooth Muscles : Research has been conducted on the effects of dihydroetorphine hydrochloride on intestinal smooth muscles in mice, rats, and guinea pigs. This study helps understand the pharmacological impact of dihydroetorphine on gastrointestinal function (Xin, 1997).
Immunosuppressive Effects : Dihydroetorphine's immunomodulatory effects have been systematically investigated, showing that it suppresses both humoral and cell-mediated immune function. This research is vital for understanding the broader physiological impacts of dihydroetorphine, especially in the context of chronic treatment or addiction (Wu et al., 1999).
Cancer Pain Management : Dihydroetorphine hydrochloride has been used for managing moderate and severe cancer pain. Its effectiveness in pain relief and relatively short onset time make it a valuable option in palliative care (Wu & Sun, 1991).
Zukünftige Richtungen
To improve the short-lasting effect following sublingual administration, transdermal delivery of DHE via a patch has been investigated . The patch formulation of DHE produces continuous analgesic effect with minimal physical dependence and rewarding effect in rats suffering from chronic pain . This patch formulation, which is very suitable for DHE, may be viable for the treatment of severe pain and is likely to improve patients’ quality of life .
Eigenschaften
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-16-[(2R)-2-hydroxypentan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4.ClH/c1-5-8-22(2,28)17-14-23-9-10-25(17,29-4)21-24(23)11-12-26(3)18(23)13-15-6-7-16(27)20(30-21)19(15)24;/h6-7,17-18,21,27-28H,5,8-14H2,1-4H3;1H/t17-,18-,21-,22-,23-,24+,25-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHDQSKAXOSHGA-DTUSRQQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@](C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroetorphine hydrochloride | |
CAS RN |
155536-45-1 | |
| Record name | 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-α,17-dimethyl-α-propyl-, hydrochloride (1:1), (αR,5α,7α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155536-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroetorphine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155536451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIHYDROETORPHINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPU5B72OOI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B599488.png)
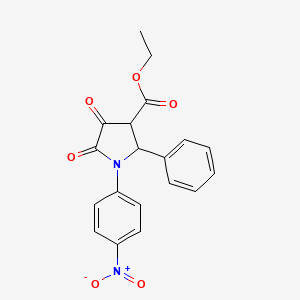
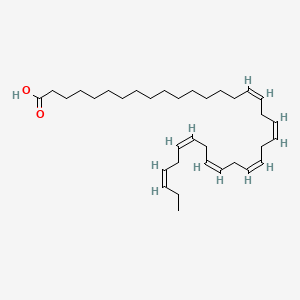
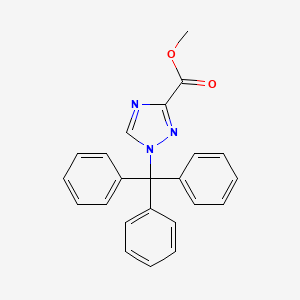
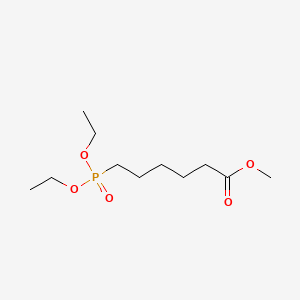
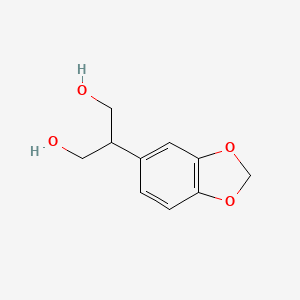
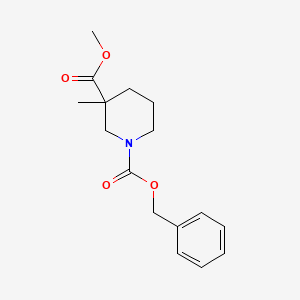
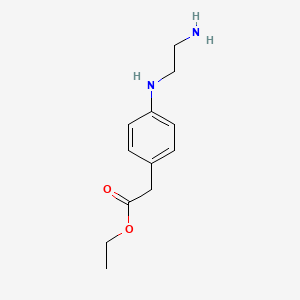
![6-[Chloro(oxo)acetyl]pyridine-2-carboxylic acid](/img/structure/B599497.png)


